Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate
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Overview
Description
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is an organoboron compound that has gained significant attention in research and industry due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is preferred due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of inert atmospheres and controlled temperatures to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield various derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated derivatives, while reduction reactions can produce various alcohols and ketones .
Scientific Research Applications
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate exerts its effects involves its ability to act as a nucleophile in chemical reactions. The compound can react with electrophiles without the need for transition-metal catalysts, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved in its reactions include the formation of boronic acid intermediates, which then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Potassium (3,4-difluorophenyl)trifluoroborate: Similar in structure and reactivity, used in similar applications.
(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol: An intermediate for the drug ticagrelor, used in pharmaceutical synthesis.
Uniqueness
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is unique due to its specific reactivity and stability, which make it an ideal reagent for various chemical reactions. Its ability to participate in nucleophilic substitution reactions without the need for transition-metal catalysts sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H5F2KO3 |
---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
potassium;(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C10H6F2O3.K/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15;/h1-5H,(H,14,15);/q;+1/p-1/b4-2+; |
InChI Key |
VUAWSDOECAIUGF-VEELZWTKSA-M |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C(=O)[O-])F)F.[K+] |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C(=O)[O-])F)F.[K+] |
Origin of Product |
United States |
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